![molecular formula C12H16O B7845201 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one](/img/structure/B7845201.png)
1-(2,4-Dimethylphenyl)-2-methylpropan-1-one
Overview
Description
1-(2,4-Dimethylphenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure Studies
Research has revealed insights into the molecular structures of compounds related to 1-(2,4-Dimethylphenyl)-2-methylpropan-1-one. For instance, studies on similar molecules such as 1-(3,4-dimethylphenyl)-2-ethyl-3-hydroxypyridin-4-one have provided valuable data on their molecular structures, showcasing dimeric pairs linked by hydrogen bonds (Burgess et al., 1998).
Complex Formation and Structure Analysis
Complex formation with other compounds, like in the case of 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol, has been studied to understand the equilibrium and isolation of specific isomers (Toda et al., 1988). Furthermore, X-ray crystallography has been employed to determine the structures of molecular complexes involving related compounds, such as 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol (Toda et al., 1985).
Radical Cation Studies
The behavior of arylalkanol radical cations has been explored, which provides insights into the oxidation and bond cleavage processes in similar compounds (Baciocchi et al., 1996).
Vibrational Spectra Analysis
Studies on vibrational spectra of compounds like 1-chloro-2-methylpropane offer understanding into the physical properties and molecular interactions of structurally related compounds (Crowder & Lin, 1980).
Synthesis and Reaction Studies
Research has been conducted on the synthesis of related compounds, such as 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones, providing valuable information on chemical reactions and synthesis methods (Rozhkova et al., 2013).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)-2-methylpropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUTRMIGPHKKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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